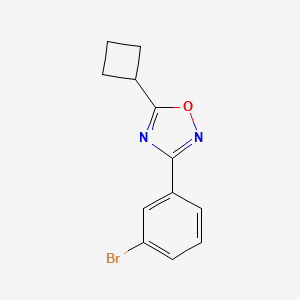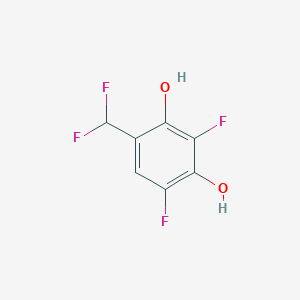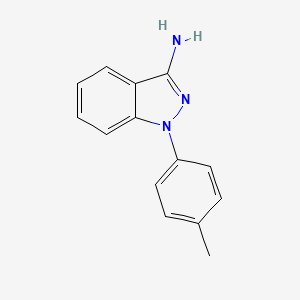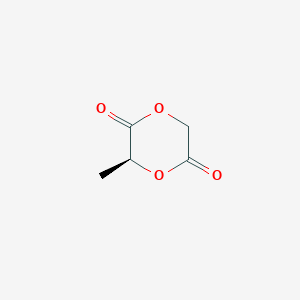
2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol is an organic compound that features a phenol ring substituted with difluoromethyl, fluoro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol typically involves the introduction of difluoromethyl and fluoro groups onto a phenol ring. One common method is the difluoromethylation of phenolic compounds using difluoromethylating reagents such as ClCF₂H. The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and scalability. The use of continuous flow reactors and automated systems can further enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while nucleophilic substitution can result in the replacement of the methoxy or fluoro groups with other functional groups .
Scientific Research Applications
2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds, while the fluoro and methoxy groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-3-fluoro-4-hydroxy-phenol
- 2-(Difluoromethyl)-3-chloro-4-methoxy-phenol
- 2-(Trifluoromethyl)-3-fluoro-4-methoxy-phenol
Uniqueness
2-(Difluoromethyl)-3-fluoro-4-methoxy-phenol is unique due to the specific combination of difluoromethyl, fluoro, and methoxy groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-fluoro-4-methoxyphenol |
InChI |
InChI=1S/C8H7F3O2/c1-13-5-3-2-4(12)6(7(5)9)8(10)11/h2-3,8,12H,1H3 |
InChI Key |
MLAADGVBWILCGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol](/img/structure/B12080526.png)



![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)





![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)
![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
![4-[(2-Amino-4-methylsulfanylbutanoyl)amino]-2,2-dioxo-2lambda6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate](/img/structure/B12080609.png)

